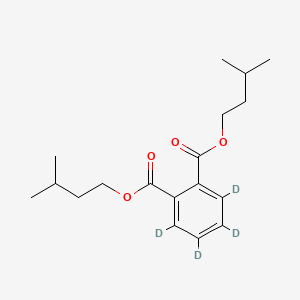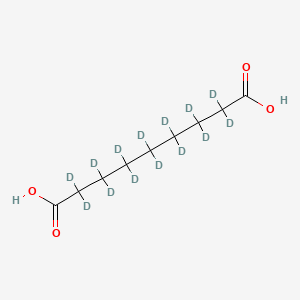
Diisopentyl Phthalate-d4
Overview
Description
Diisopentyl Phthalate-d4 is the deuterium labeled version of Diisopentyl phthalate . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
While specific synthesis methods for Diisopentyl Phthalate-d4 were not found, it is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of Diisopentyl Phthalate-d4 is C18H26O4 . The InChI representation isInChI=1S/C18H26O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3/i5D,6D,7D,8D . The Canonical SMILES representation is CC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C . Physical And Chemical Properties Analysis
The molecular weight of Diisopentyl Phthalate-d4 is 310.4 g/mol . It has a XLogP3 of 5.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 10 rotatable bonds . The exact mass and monoisotopic mass are both 310.20821629 g/mol . The topological polar surface area is 52.6 Ų . It has 22 heavy atoms .Scientific Research Applications
Skin Sensitization Potential Evaluation
Diisopentyl Phthalate (DiPeP) has been evaluated for its skin sensitization potential using both in silico and in vitro methods . The study showed an immunomodulatory effect for DiPeP in LPS-induced THP-1 activation assay (increased CD54 expression) . Although the results were inconclusive, it provided valuable insights into the skin sensitization potential of DiPeP .
Industrial Applications
DiPeP is primarily used as a plasticizer or additive within the production of polyvinyl chloride (PVC), and has many additional industrial applications . Its metabolites were recently found in urinary samples of pregnant women, thus, this substance is of concern as relates to human exposure .
Food and Beverage Testing
Diisopentyl Phthalate-d4 is used as a reference material in food and beverage testing . It helps in ensuring the quality and safety of food and beverage products .
Reproductive and Antiandrogenic Effects
Diisopentyl phthalate has been found to induce a range of reproductive and antiandrogenic effects that are typical of the rat phthalate syndrome . This includes reduced anogenital distance at the highest dose, reduced weight of seminal vesicles at 10 mg/kg/day and above, and testicular morphological and functional changes .
Future Directions
Diisopentyl Phthalate-d4, a compound relevant to the human exposure scenario, is one of the most active antiandrogenic phthalates . Future research could focus on expanding the current knowledge concerning its mechanism of action in the organism . It is also important to develop sensitive and reliable methods to rapidly detect the presence of phthalates in food to protect consumers from unscrupulous production processes .
Mechanism of Action
Target of Action
Diisopentyl Phthalate-d4, a deuterium-labeled variant of Diisopentyl Phthalate , is primarily used as a plasticizer or additive in the production of polyvinyl chloride (PVC) . It is incorporated into drug molecules as a tracer for quantitation during the drug development process
Mode of Action
It is known that the incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules can affect their pharmacokinetic and metabolic profiles .
Biochemical Pathways
It is known that phthalates, such as diisopentyl phthalate, can be metabolized and broken down into various compounds
Pharmacokinetics
The use of deuterium labeling has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Exposure to certain phthalates has been associated with cell death in some cell lines .
Action Environment
The action, efficacy, and stability of Diisopentyl Phthalate-d4 can be influenced by various environmental factors. For instance, phthalates can migrate from plastic materials to the environment, potentially affecting biological systems
properties
IUPAC Name |
bis(3-methylbutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANBFCARANRIKJ-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC(C)C)C(=O)OCCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747690 | |
| Record name | Bis(3-methylbutyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopentyl Phthalate-d4 | |
CAS RN |
1346597-80-5 | |
| Record name | Bis(3-methylbutyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)
